molecular formula C13H12ClNO4 B13761141 2-Methylbenzo[c,d]indole perchlorate

2-Methylbenzo[c,d]indole perchlorate

Cat. No.: B13761141
M. Wt: 281.69 g/mol
InChI Key: GCIHDELVNSMSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzo[c,d]indole perchlorate: is a chemical compound with the molecular formula C13H12ClNO4 and a molecular weight of 282 g/mol It is a derivative of benzo[c,d]indole, characterized by the presence of a methyl group at the 2-position and a perchlorate group

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Methylbenzo[c,d]indole perchlorate typically involves the reaction of 2-methylbenzo[c,d]indole with perchloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. The exact synthetic route may vary depending on the desired yield and purity of the final product .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

2-Methylbenzo[c,d]indole perchlorate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry:

In chemistry, 2-Methylbenzo[c,d]indole perchlorate is used as a precursor for the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis .

Biology:

In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of particular interest .

Medicine:

In the field of medicine, this compound is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety in treating various medical conditions .

Industry:

In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-Methylbenzo[c,d]indole perchlorate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison:

Compared to similar compounds, 2-Methylbenzo[c,d]indole perchlorate is unique due to the presence of the perchlorate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

2-methylbenzo[c]indole;perchloric acid

InChI

InChI=1S/C13H11N.ClHO4/c1-10-5-6-12-13(8-10)7-3-2-4-11(13)9-14-12;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)

InChI Key

GCIHDELVNSMSKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC23C=CC=CC2=CN=C3C=C1.OCl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.